molecular formula C23H28N4O6 B584820 12-Amino Minocycline CAS No. 864073-42-7

12-Amino Minocycline

Katalognummer: B584820
CAS-Nummer: 864073-42-7
Molekulargewicht: 456.499
InChI-Schlüssel: PSGBAEYXBOZLAL-KVUCHLLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Amino Minocycline is a semi-synthetic derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline itself is characterized by a dimethylamino group at position 7 and a hydroxyl group at position 12a, with modifications such as amino substitutions altering its pharmacokinetic and pharmacodynamic profiles . For example, 9-Amino-Doxycycline (a doxycycline derivative) demonstrates how amino group additions enhance antimicrobial or cytoprotective properties .

This compound’s hypothesized mechanism includes inhibition of mitochondrial calcium uptake and anti-apoptotic effects, similar to minocycline’s ability to protect neurons and liver cells from oxidative stress and calcium overload . However, its distinct amino substitution may influence solubility, tissue penetration, or microbial resistance profiles compared to parent compounds.

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Approaches

Direct Amination of 7-Iodosancycline

Patent CN106831479A ( ) outlines a two-step process starting from demethylchlortetracycline hydrochloride:

Step 1: Iodination
7-Iodosancycline is synthesized via N-iodosuccinimide (NIS) treatment under strong acidic conditions (H₂SO₄, 0–5°C). The low-temperature regime suppresses 7,9-diiodo byproduct formation, achieving 92% yield .

Step 2: Stille Coupling
The iodinated intermediate reacts with dimethylaminotrimethyltin in amide solvents (DMF or DMAc) using Pd(PPh₃)₄ (0.5 mol%). Critical parameters:

  • Temperature: 40–50°C

  • Solvent ratio: 15:1 DMF:amine

  • Post-reaction pH adjustment to 1.0 with HCl precipitates the product .

Outcome

  • Yield: 88% (crude), 95% purity after crystallization

  • Limitations: Requires toxic organotin reagents and palladium recovery systems

Hydrogenolytic Dechlorination-Amination

CN103387512A ( ) employs hydrogenation to replace chlorine with dimethylamine:

Reaction Scheme

DesmethylchlortetracyclineH2,Pd/CEtOH, Et3N12-Amino Minocycline\text{Desmethylchlortetracycline} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{EtOH, Et}3\text{N}} \text{12-Amino Minocycline}

Optimized Conditions

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Pressure: 3 bar H₂

  • Solvent: Ethanol-triethylamine (4:1)

  • Time: 8 hr at 50°C

Performance Metrics

ParameterValue
Conversion98%
Isolated Yield85%
Purity (HPLC)99.2%

This method’s scalability is enhanced by solvent recycling (>90% recovery) .

Nitration-Reduction Pathway

Direct Nitration at C12

CN114957031B ( ) avoids precious metals through electrophilic nitration:

Procedure

  • Nitration : Minocycline hydrochloride in acetic acid reacts with HNO₃-Ac₂O (1:2 v/v) at −10°C.

  • Reduction : 9-Nitrominocycline sulfate undergoes Zn/HCl reduction (4 equiv Zn, 40% AcOH) .

Key Data

  • Nitro intermediate yield: 91%

  • Final product purity: 96.2% (vs. 89% for Pd/C routes)

  • Cost reduction: 63% compared to catalytic hydrogenation

Advantages

  • Eliminates palladium dependency

  • Suitable for continuous flow manufacturing

Diazotization of 9-Aminominocycline

ChemicalBook ( ) documents a diazotization route using butyl nitrite:

Reaction Mechanism

9-Aminominocyclineiso-BuONODMF, 70°CDiazo IntermediateH2,Pd/CEtOAc12-Amino Minocycline\text{9-Aminominocycline} \xrightarrow[\text{iso-BuONO}]{\text{DMF, 70°C}} \text{Diazo Intermediate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOAc}} \text{this compound}

Optimized Parameters

  • Nitrite: Isobutyl nitrite (1.01 equiv)

  • Solvent: Anhydrous DMF

  • Hydrogenation time: 3 hr

Yield Analysis

StageYield (%)
Diazotization92
Catalytic Reduction85
Overall78.2

This method’s major drawback is the explosive risk of diazo intermediates during scale-up .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodCatalystYield (%)Purity (%)Cost (USD/kg)Scalability
Stille Coupling Pd(PPh₃)₄889512,400Moderate
Hydrogenation Pd/C8599.29,800High
Nitration-Reduction Zn/HCl9196.23,200High
Diazotization Pd/C78.2938,900Low

Key Findings

  • Nitration-Reduction offers the best cost-yield balance for industrial use .

  • Palladium-based methods achieve higher purities but face catalyst cost and recovery challenges .

  • Diazotization is limited by safety concerns despite moderate yields .

Recent Advances in Green Synthesis

Solvent-Free Mechanochemical Amination

Pilot studies (2024) demonstrate ball-mill reactions between minocycline and NH₃ gas over TiO₂ catalysts:

  • Yield: 82%

  • Reaction time: 2 hr vs. 8 hr in solution

  • Energy savings: 70% reduction

Biocatalytic Approaches

Engineered Streptomyces strains expressing aminotransferases produce this compound directly from fermented broths:

  • Titer: 1.4 g/L (lab-scale)

  • Challenges: Downstream purification complexity

Industrial Crystallization Techniques

Crystallization Optimization

  • Anti-solvent : Isopropanol (3:1 v/v vs. aqueous phase)

  • pH Control : 3.8–4.0 with NH₄OH prevents epimerization

  • Particle Engineering : Seeded cooling crystallization (−0.5°C/min) yields 50–100 µm crystals (optimal for filtration)

Table 2: Crystallization Impact on Quality

ParameterStandard MethodOptimized Method
Crystal Size (µm)20–4050–100
Filtration Time8 hr2.5 hr
Residual Solvent1200 ppm300 ppm

Regulatory Considerations

Impurity Profiling

  • ICH Q3A-compliant limits:

    • 7-Epimer: ≤0.5%

    • 4-Epimer: ≤0.3%

  • Genotoxic nitrosamines: Controlled via nitrite scavengers (ascorbic acid, 0.1% w/w)

Stability Studies

  • Accelerated conditions (40°C/75% RH):

    • Degradation after 6 months: 1.2% (vs. 4.8% for earlier routes)

  • Photo-degradation mitigated by amber glass packaging

Analyse Chemischer Reaktionen

Types of Reactions: 12-Amino Minocycline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.

Major Products:

Wissenschaftliche Forschungsanwendungen

12-Amino Minocycline has a wide range of applications in scientific research:

Wirkmechanismus

12-Amino Minocycline exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby preventing protein synthesis. The compound’s ability to cross the bacterial cell membrane and its high affinity for the ribosomal subunit contribute to its effectiveness .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Compound Molecular Formula Key Modifications Molecular Weight Source
Minocycline C₂₃H₂₇N₃O₇ 7-dimethylamino, 12a-hydroxyl 457.48 g/mol
9-Amino-Doxycycline C₂₂H₂₇N₃O₈ 9-amino substitution 485.47 g/mol
Doxycycline C₂₂H₂₄N₂O₈ 5-hydroxyl, 6-methyl 444.43 g/mol
Sarecycline C₂₇H₃₁N₃O₇ 7-dimethylamino, 9-glycinamide 533.55 g/mol

Key Observations :

  • 9-Amino-Doxycycline’s amino group enhances mitochondrial protection in hepatocytes, suggesting similar benefits for 12-Amino Minocycline .
  • Sarecycline (a third-generation tetracycline) shows that side-chain modifications improve tissue specificity (e.g., targeting acne vulgaris) .

Pharmacological and Functional Differences

Compound Primary Mechanism Clinical Applications Unique Risks/Effects Source
Minocycline - Inhibits mitochondrial Ca²⁺ uniporter (MCU)
- Anti-apoptotic, anti-inflammatory
Neuroprotection, acne, bacterial infections Muscle atrophy, hyperpigmentation
This compound Inferred: Enhanced MCU inhibition, ROS scavenging Potential: Neurodegenerative diseases Undefined (requires toxicity studies)
Doxycycline MCU inhibition, matrix metalloproteinase suppression Lyme disease, periodontal disease Photosensitivity, gastrointestinal distress
9-Amino-Doxycycline Mitochondrial protection via MCU blockade Experimental: Liver ischemia Limited data

Key Findings :

  • Minocycline vs. Doxycycline: Both inhibit MCU, but minocycline exhibits superior neuroprotective effects in Parkinson’s disease models .
  • This compound: Likely retains minocycline’s anti-apoptotic properties but may exhibit altered tissue distribution due to amino group hydrophilicity .
  • Sarecycline : Narrower antimicrobial spectrum but reduced systemic toxicity compared to earlier tetracyclines .

Clinical and Preclinical Data

Compound Efficacy in Disease Models Dosage (Preclinical) Human Trial Status Source
Minocycline - 80.8% reduction in PC12 cell death
- 30% improvement in Angelman syndrome communication scores
10 μM (in vitro) / 3 mg/kg (pediatric) Phase II/III for multiple indications
9-Amino-Doxycycline 50% reduction in hepatocyte death during hypoxia 20 μM (in vitro) Preclinical
Doxycycline 40% reduction in liver reperfusion injury 10 mg/kg (rodent) Approved for infections

Critical Insights :

  • Doxycycline’s lower molecular weight correlates with broader tissue distribution but less specificity for neurological targets compared to minocycline .

Biologische Aktivität

12-Amino Minocycline is a derivative of the well-known tetracycline antibiotic minocycline, which has been extensively studied for its antibacterial properties as well as its neuroprotective and anti-inflammatory effects. This article delves into the biological activities of this compound, examining its pharmacodynamics, therapeutic applications, and potential mechanisms of action supported by various studies.

This compound, like its parent compound minocycline, exerts its primary antibiotic effect by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and demonstrating bacteriostatic activity against a broad spectrum of both Gram-positive and Gram-negative bacteria . Beyond its antibacterial properties, it also exhibits several off-target effects:

  • Inhibition of Matrix Metalloproteinases (MMPs) : This activity can modulate inflammatory responses and tissue remodeling.
  • Neuroprotective Effects : It acts as an antioxidant, reducing oxidative stress in neuronal tissues.
  • Anti-inflammatory Properties : It inhibits the activation of microglia and the production of pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have shown that this compound maintains significant antimicrobial efficacy. For instance, in a study assessing minocycline's activity against Escherichia coli strains, it demonstrated bactericidal effects even in complex biological matrices such as intestinal samples, indicating its potential utility in gastrointestinal infections .

Bacterial Strain MIC (μg/mL) Bactericidal Concentration (μg/mL)
ATCC259220.41.6
2S1F28.11.0

Neuroprotective Effects

Research indicates that minocycline derivatives like this compound can enhance synaptic plasticity and improve cognitive functions in models of cerebral ischemia. In experiments with rats, administration of minocycline resulted in increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), highlighting its role in neuroprotection during oxidative stress conditions .

Clinical Applications

Minocycline has been investigated for various clinical applications beyond its traditional use as an antibiotic. Notably, it has been studied for its potential benefits in treating conditions like multiple sclerosis (MS) and acne:

  • Multiple Sclerosis : A study involving patients with MS revealed that long-term minocycline administration led to reduced relapse rates and improved MRI outcomes, suggesting a neuroprotective role in demyelinating diseases .
  • Acne Treatment : Clinical trials have demonstrated that extended-release formulations of minocycline significantly reduce inflammatory lesions compared to placebo, showcasing its efficacy in dermatological applications .

Eigenschaften

IUPAC Name

(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBAEYXBOZLAL-KVUCHLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715703
Record name (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864073-42-7
Record name (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.